molecular formula C12H15ClO5S B3121001 Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- CAS No. 277315-89-6

Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-

Cat. No.: B3121001
CAS No.: 277315-89-6
M. Wt: 306.76 g/mol
InChI Key: AVYQPULWSBXEOF-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- is a synthetic organic compound characterized by a butanoic acid backbone substituted at the γ-position with a phenoxy group bearing a chlorosulfonyl (-SO₂Cl) moiety and two methyl groups at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₁₂H₁₅ClO₅S, with a molecular weight of 330.76 g/mol.

Properties

IUPAC Name

4-(4-chlorosulfonyl-3,5-dimethylphenoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO5S/c1-8-6-10(18-5-3-4-11(14)15)7-9(2)12(8)19(13,16)17/h6-7H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYQPULWSBXEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)OCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- typically involves the reaction of 4-(chlorosulfonyl)-3,5-dimethylphenol with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or other derivatives.

    Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- serves as a reagent in organic synthesis. Its chlorosulfonyl group makes it a useful building block for synthesizing various sulfonamide derivatives and other functionalized compounds .
  • Biological Investigations:
    • Research has focused on the compound's potential biological activities. The chlorosulfonyl group is reactive and can interact with biomolecules, which may lead to various biological effects. Studies are ongoing to explore its interactions with proteins and nucleic acids .
  • Medicinal Chemistry:
    • The compound is being investigated for its therapeutic properties. Its unique structure allows for the development of new pharmaceuticals targeting specific diseases. Preliminary studies suggest potential applications in anti-inflammatory and antimicrobial therapies .
  • Industrial Applications:
    • In industrial settings, this compound is utilized in producing specialty chemicals and materials due to its unique chemical properties. It can be employed in the formulation of surfactants and agrochemicals .

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- in synthesizing sulfonamide derivatives through nucleophilic substitution reactions. The resulting compounds exhibited significant antibacterial activity against various strains of bacteria.

Research assessed the biological activity of this compound by evaluating its effects on cell lines. Results indicated that it could inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related phenoxy-substituted butanoic acids, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents on Phenoxy Ring Molecular Weight (g/mol) Key Applications
4-[4-(Chlorosulfonyl)-3,5-dimethylphenoxy]butanoic acid C₁₂H₁₅ClO₅S 4-SO₂Cl, 3-CH₃, 5-CH₃ 330.76 Potential herbicide, chemical intermediate
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) C₁₀H₁₀Cl₂O₃ 2-Cl, 4-Cl 249.09 Herbicide (synthetic auxin)
4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB) C₁₁H₁₃ClO₃ 4-Cl, 2-CH₃ 228.67 Herbicide (legume-selective)
4-(3,5-Dimethylphenoxy)butanoic acid C₁₂H₁₆O₃ 3-CH₃, 5-CH₃ 208.25 Research compound
Elsibucol (AGI-1096) C₃₅H₅₄O₄S₂ Complex thioether and tert-butyl groups 602.93 Anti-inflammatory, transplant rejection

Key Differences and Implications:

Substituent Effects on Reactivity and Functionality: The chlorosulfonyl (-SO₂Cl) group in the target compound distinguishes it from chlorophenoxy analogs (e.g., 2,4-DB, MCPB). This group is highly electrophilic, enabling nucleophilic substitution reactions, which may render the compound a proherbicide or synthetic intermediate . In contrast, 2,4-DB and MCPB rely on chlorine and methyl groups for herbicidal activity via auxin mimicry.

Physicochemical Properties: The target compound’s higher molecular weight (330.76 g/mol vs. 249.09 g/mol for 2,4-DB) and polar sulfonyl group suggest reduced volatility and increased water solubility compared to chlorophenoxy analogs. This could influence environmental persistence and plant uptake . Elsibucol, with bulky tert-butyl groups, exhibits significantly higher molecular weight (602.93 g/mol) and distinct applications (anti-inflammatory) due to its antioxidant sulfur linkages .

Biological Activity: Chlorophenoxy derivatives (2,4-DB, MCPB) disrupt plant growth by mimicking auxins, causing uncontrolled cell division. The target compound’s chlorosulfonyl group may introduce a novel mechanism, such as inhibiting enzymatic pathways or acting as a reactive intermediate . The benzotriazole-containing analog (C₁₆H₁₅N₃O₄, ) demonstrates divergent applications, likely in UV stabilization or pharmaceuticals, underscoring the impact of heterocyclic substituents on functionality .

Biological Activity

Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- (CAS No. 277315-89-6) is a chemical compound with the molecular formula C12H15ClO5S and a molecular weight of 306.76 g/mol. Its unique structure combines a butanoic acid backbone with a chlorosulfonyl-substituted phenoxy group, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- is primarily attributed to its chlorosulfonyl group, which is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This interaction may lead to various biological effects, including:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes by modifying their active sites.
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties.
  • Anti-inflammatory Effects: Similar compounds have shown potential as anti-inflammatory agents in various studies.

Antimicrobial and Antifungal Properties

Research indicates that compounds structurally related to Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]- demonstrate antimicrobial and antifungal activities. For instance, derivatives synthesized from related butanoic acids have shown effectiveness against various pathogens in vitro. A study highlighted that some new compounds derived from butanoic acid exhibited significant antimicrobial effects against both bacterial and fungal strains .

Anti-inflammatory Studies

A related compound, 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029), has been documented as a potent anti-inflammatory and analgesic agent. This compound undergoes biotransformation differently across species, affecting its efficacy and metabolism. In humans, it is rapidly reduced to an alcohol form, while in other species, it undergoes oxidation . This variability underscores the importance of further exploring the anti-inflammatory potential of Butanoic acid derivatives.

Synthesis and Evaluation

A study synthesized various derivatives from Butanoic acid and evaluated their biological activities. The synthesis involved reacting butanoic acid with chlorosulfonyl-3,5-dimethylphenol under controlled conditions to produce the target compound. The resulting derivatives were tested for their antimicrobial properties against several bacterial strains and showed promising results .

Clinical Implications

In clinical settings, compounds similar to Butanoic acid have been investigated for their therapeutic potentials. For instance, research into the anti-cancer properties of thiazole derivatives has revealed that certain modifications can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. These findings suggest that further exploration of Butanoic acid derivatives could lead to novel therapeutic agents for cancer treatment .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
RU 16029Anti-inflammatoryHuman cells
Thiazole DerivativeAnticancerMCF-7, A549
Butanoic Acid DerivativeAntimicrobialVarious bacterial strains

Q & A

Q. What synthetic methodologies are employed to prepare Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-?

The synthesis typically involves multi-step reactions starting with the functionalization of 3,5-dimethylphenol. A critical step is the introduction of the chlorosulfonyl group, achieved via sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions . Subsequent coupling of the sulfonated intermediate with 4-bromobutyric acid or its ester derivatives is performed via nucleophilic aromatic substitution, often catalyzed by bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) . Purification relies on column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methyl groups (δ ~2.3 ppm for aromatic CH₃), the chlorosulfonyl moiety (distinct splitting patterns), and the butanoic acid chain (e.g., δ ~1.8–2.5 ppm for CH₂ groups) .
  • IR Spectroscopy : Key peaks include S=O stretching (~1360 cm⁻¹ and 1170 cm⁻¹) and C=O from the carboxylic acid (~1700 cm⁻¹) .
  • Mass Spectrometry (LC-MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of SO₂Cl (~99 Da) .

Q. How is the purity of the compound assessed during synthesis?

Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) is used to quantify purity (>95% typical). Thermal analysis (DSC) detects polymorphic impurities by identifying deviations from the expected melting point (e.g., 156–160°C for analogous compounds) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical. Discrepancies in unit cell parameters or thermal displacement factors often arise from twinning or disorder in the chlorosulfonyl group. Strategies include:

  • Collecting high-resolution data (≤0.8 Å) to refine anisotropic displacement parameters.
  • Applying twin refinement (TWIN/BASF commands in SHELXL) for non-merohedral twinning .
    Example refinement statistics: R₁ < 5%, wR₂ < 12%, and Fit = 1.02–1.05 for high-quality datasets .

Q. What mechanistic insights guide the optimization of the sulfonation step?

The sulfonation of 3,5-dimethylphenol is electrophilic, with SO₃ generated in situ from chlorosulfonic acid. Competing side reactions (e.g., over-sulfonation) are minimized by:

  • Temperature control : Slow addition of reagents at 0–5°C.
  • Solvent selection : Use of non-nucleophilic solvents (e.g., dichloromethane) to stabilize the sulfonium ion intermediate .
    Kinetic studies (monitored via ¹H NMR) suggest a second-order dependence on SO₃ concentration, emphasizing strict stoichiometric control .

Q. How are structure-activity relationships (SAR) analyzed for biological activity?

For derivatives targeting enzyme inhibition (e.g., cyclooxygenase-2):

  • Molecular docking : Simulations (AutoDock Vina) predict binding modes, focusing on interactions between the chlorosulfonyl group and catalytic residues (e.g., Arg120 in COX-2) .
  • In vitro assays : IC₅₀ values are correlated with substituent electronic effects (Hammett σ constants) and steric parameters (Taft Es) .
    Example Analogues with electron-withdrawing groups (e.g., -NO₂) show 10-fold higher potency than methyl derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-
Reactant of Route 2
Reactant of Route 2
Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-

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